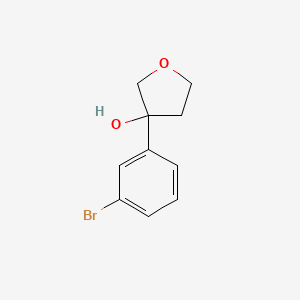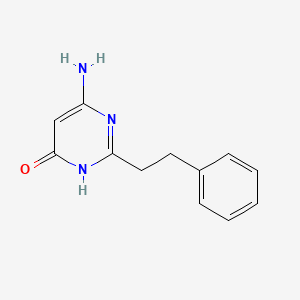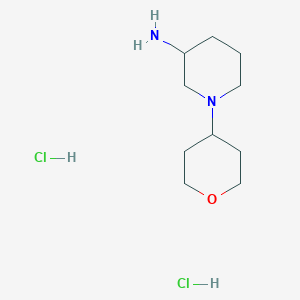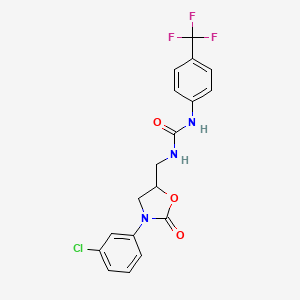
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas, which are structurally related to the compound of interest, involves the introduction of various substituents such as fluorine and chlorine into the phenyl fragment. In one study, yields ranging from 33% to 80% were achieved for these compounds. The synthesis process included the preparation of 1-isocyanatoadamantane, which was obtained for the first time through the reaction of diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, resulting in an 85% yield . This demonstrates the feasibility of synthesizing complex ureas with halogenated phenyl groups, which is relevant to the compound .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, they do provide insight into the structural aspects of similar urea derivatives. The presence of halogenated phenyl groups, as seen in the synthesized compounds, suggests that the compound of interest may exhibit significant molecular interactions due to the presence of electronegative fluorine and chlorine atoms, which can affect the overall molecular geometry and electronic distribution .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be inferred from the synthesis methods described. The use of isocyanates in the synthesis suggests that the compound of interest may also be synthesized through reactions involving isocyanate intermediates. The cytotoxicity assays performed on similar compounds indicate that these ureas can undergo biological interactions, which may include binding to cellular targets or undergoing metabolic transformations . These reactions are crucial for understanding the potential applications of the compound in biomedical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas are not explicitly detailed in the provided papers. However, the structural features of these compounds, such as the presence of halogen atoms and the urea moiety, imply that they may possess unique physicochemical characteristics like solubility, melting points, and stability. The halogens could contribute to increased molecular weight and potential lipophilicity, while the urea group could influence hydrogen bonding capacity . These properties are essential for predicting the behavior of the compound in various environments and could be crucial for its application in drug design or material science.
Scientific Research Applications
Electrochemical Technology
Research by Tsuda, Stafford, and Hussey (2017) highlights the development of electrochemical technologies using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with molecules such as urea. These advancements have applications in electroplating and energy storage, indicating the broader relevance of urea derivatives in electrochemical processes and technologies (Tsuda, Stafford, & Hussey, 2017).
Medicinal Applications
Kosikowska and Berlicki's (2011) patent review on urease inhibitors, including urea derivatives, highlights their potential in treating gastric and urinary tract infections caused by pathogens like Helicobacter pylori. This suggests the importance of urea derivatives in developing therapeutic agents (Kosikowska & Berlicki, 2011).
Environmental Science
Research into the occurrence and toxicity of antimicrobial agents like triclosan, which shares structural similarities with many complex organic compounds, highlights the environmental impact and potential toxicological effects of these compounds. This underscores the significance of studying chemical compounds, including urea derivatives, for their environmental persistence and effects (Bedoux et al., 2012).
Agricultural Research
Studies on urea metabolism and regulation by rumen bacterial urease in ruminants (Jin et al., 2018) and the impact of urease and nitrification inhibitors on reducing nitrogen loss from fertilizers (Ray et al., 2020) demonstrate the agricultural relevance of urea-based compounds. These insights highlight the potential for specialized compounds like "1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea" in enhancing fertilizer efficiency and reducing environmental impact (Jin, Zhao, Zheng, Beckers, & Wang, 2018); (Ray, Nkwonta, Forrestal, Danaher, Richards, O’Callaghan, Hogan, & Cummins, 2020).
properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-12-2-1-3-14(8-12)25-10-15(28-17(25)27)9-23-16(26)24-13-6-4-11(5-7-13)18(20,21)22/h1-8,15H,9-10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIUZLHKVZMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)
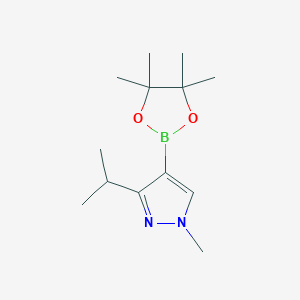

![(Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-2-propenoic acid](/img/structure/B2509063.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)
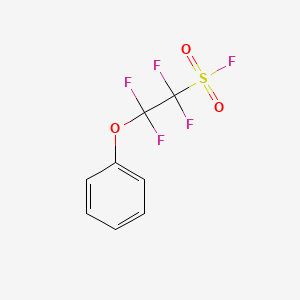
![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)

